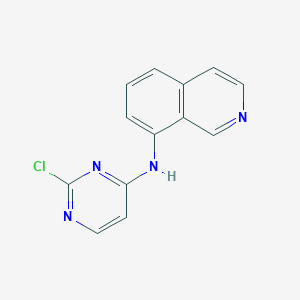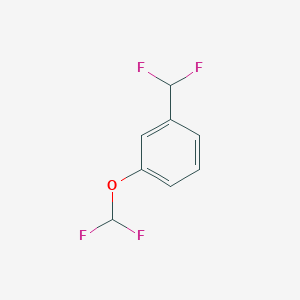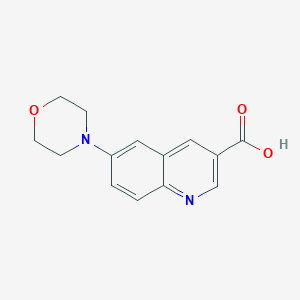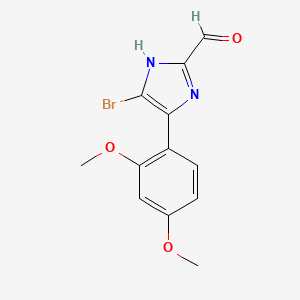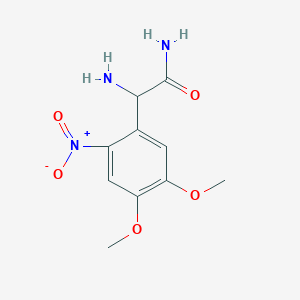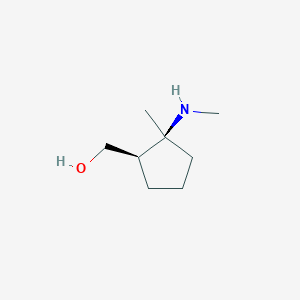
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a bromine and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. The presence of bromine and fluorine substituents requires careful selection of reagents and conditions to ensure successful incorporation into the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications . Additionally, metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Applications De Recherche Scientifique
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with viral proteins to prevent replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Uniqueness
Ethyl 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical properties and biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H9BrFNO3 |
|---|---|
Poids moléculaire |
314.11 g/mol |
Nom IUPAC |
ethyl 5-(2-bromo-6-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3 |
Clé InChI |
IUUAVVPGWXJKBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
